

Oil Red O staining procedure for Dodoviscin I treated cells

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Compound of Interest

Compound Name: *Dodoviscin I*

Cat. No.: *B15570114*

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Application Note & Protocol

Topic: A Comprehensive Protocol for Assessing Cellular Lipid Accumulation Using Oil Red O Staining in **Dodoviscin I**-Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of cellular lipid metabolism is crucial for understanding various physiological and pathological states, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). [1] Adipogenesis, the process of cell differentiation into adipocytes or fat cells, is characterized by the accumulation of lipid droplets. [2] Pharmacological screening of novel compounds, such as **Dodoviscin I**, for their potential to modulate lipid accumulation is a critical step in drug discovery. Oil Red O is a fat-soluble diazo dye commonly used for the histological visualization and quantification of neutral lipids and triglycerides in cultured cells. [3][4] This application note provides a detailed protocol for the treatment of cells with the test compound **Dodoviscin I** and the subsequent assessment of intracellular lipid accumulation using Oil Red O staining.

Principle of the Assay

Oil Red O is a lysochrome (fat-soluble dye) that preferentially dissolves in and stains neutral lipids, such as triglycerides and cholesterol esters, within intracellular vesicles. [5] When applied to fixed cells, the dye partitions into the lipid droplets, staining them a vibrant red. The degree

of staining provides a direct visual and quantitative measure of the amount of accumulated lipid. For quantification, the stain is eluted from the cells using a solvent like isopropanol, and the absorbance is measured spectrophotometrically, which correlates with the amount of cellular lipid content.

Materials and Reagents

- Cell Culture Plates (e.g., 6-well, 24-well, or 96-well)
- **Dodoviscin I** (or other test compound)
- Appropriate cell line (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes)
- Phosphate-Buffered Saline (PBS)
- 10% Formalin Solution (in PBS)
- Oil Red O (Sigma, Cat# O-0625 or equivalent)
- 100% Isopropanol
- 60% Isopropanol
- Distilled or deionized water (ddH₂O)
- Optional: Hematoxylin for nuclear counterstaining
- Optional: DAPI for nuclear counterstaining

Reagent Preparation:

- **Oil Red O Stock Solution (0.35% w/v):** Dissolve 0.35 g of Oil Red O powder in 100 mL of 100% isopropanol. Stir overnight to ensure it is fully dissolved. Filter the solution through a 0.2 µm filter and store at room temperature.
- **Oil Red O Working Solution:** Mix 6 parts of the Oil Red O Stock Solution with 4 parts of ddH₂O (e.g., 6 mL stock + 4 mL ddH₂O). Allow the solution to sit at room temperature for 20

minutes, then filter through a 0.2 μm filter to remove any precipitate. The working solution is stable for only a few hours and should be made fresh before use.

- 10% Formalin: Can be purchased ready-to-use or diluted from a 37% stock solution in PBS.
- 60% Isopropanol: Mix 6 parts of 100% isopropanol with 4 parts of ddH₂O.

Detailed Experimental Protocol

This protocol is optimized for cells grown in a 24-well plate format. Volumes should be scaled accordingly for other plate sizes.

Part 1: Cell Seeding and Treatment with **Dodoviscin I**

- Cell Seeding: Seed the desired cell line (e.g., 3T3-L1 preadipocytes) into a 24-well plate at a density that allows for optimal growth and, if applicable, differentiation.
- Cell Culture: Culture the cells in their appropriate growth medium until they reach the desired confluency to begin the experiment (e.g., 100% confluency for adipocyte differentiation).
- Compound Treatment:
 - Prepare stock solutions of **Dodoviscin I** in a suitable solvent (e.g., DMSO).
 - Aspirate the old medium and add fresh medium containing various concentrations of **Dodoviscin I**. Include appropriate controls:
 - Negative Control: Vehicle (e.g., DMSO) treated cells.
 - Positive Control (Optional): A known inducer of lipid accumulation (e.g., an adipogenic cocktail of insulin, dexamethasone, and IBMX for 3T3-L1 cells).
 - Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours, or for the entire duration of differentiation).

Part 2: Oil Red O Staining Procedure

- Wash: Carefully aspirate the culture medium from the wells. Gently wash the cells twice with 500 μ L of PBS per well.
- Fixation: Add 500 μ L of 10% Formalin to each well. Incubate at room temperature for at least 1 hour to fix the cells. Note: Pipette the formalin gently against the side of the well to avoid detaching the cell monolayer.
- Wash: Discard the formalin and wash the cells twice with 500 μ L of ddH₂O.
- Isopropanol Incubation: Remove the water and add 500 μ L of 60% isopropanol to each well. Incubate for 5 minutes at room temperature.
- Staining: Aspirate the isopropanol completely and allow the wells to air dry. Add 500 μ L of the freshly prepared Oil Red O working solution to each well, ensuring the entire cell monolayer is covered.
- Incubation: Incubate the plate at room temperature for 10-20 minutes.
- Final Washes: Discard the Oil Red O solution and immediately wash the cells 3-5 times with ddH₂O until the excess, non-bound stain is removed.

Part 3: Visualization and Quantification

- Microscopy: After the final wash, add a small amount of water or PBS to the wells to prevent the cells from drying out. Visualize the stained lipid droplets using a light microscope. Lipid droplets will appear as red circular structures within the cytoplasm. Capture images for qualitative analysis.
- Stain Elution: For quantification, carefully aspirate all the remaining water and let the plate air dry completely. Add 250 μ L of 100% isopropanol to each well to elute the dye from the lipid droplets.
- Incubation & Shaking: Incubate the plate for 10 minutes at room temperature with gentle shaking to ensure all the dye is dissolved in the isopropanol.
- Absorbance Measurement: Transfer 200 μ L of the isopropanol-dye mixture from each well to a new 96-well plate. Measure the optical density (OD) at a wavelength between 490-520 nm

(peak absorbance is ~518 nm) using a microplate reader. Use 100% isopropanol as a blank.

Data Presentation and Interpretation

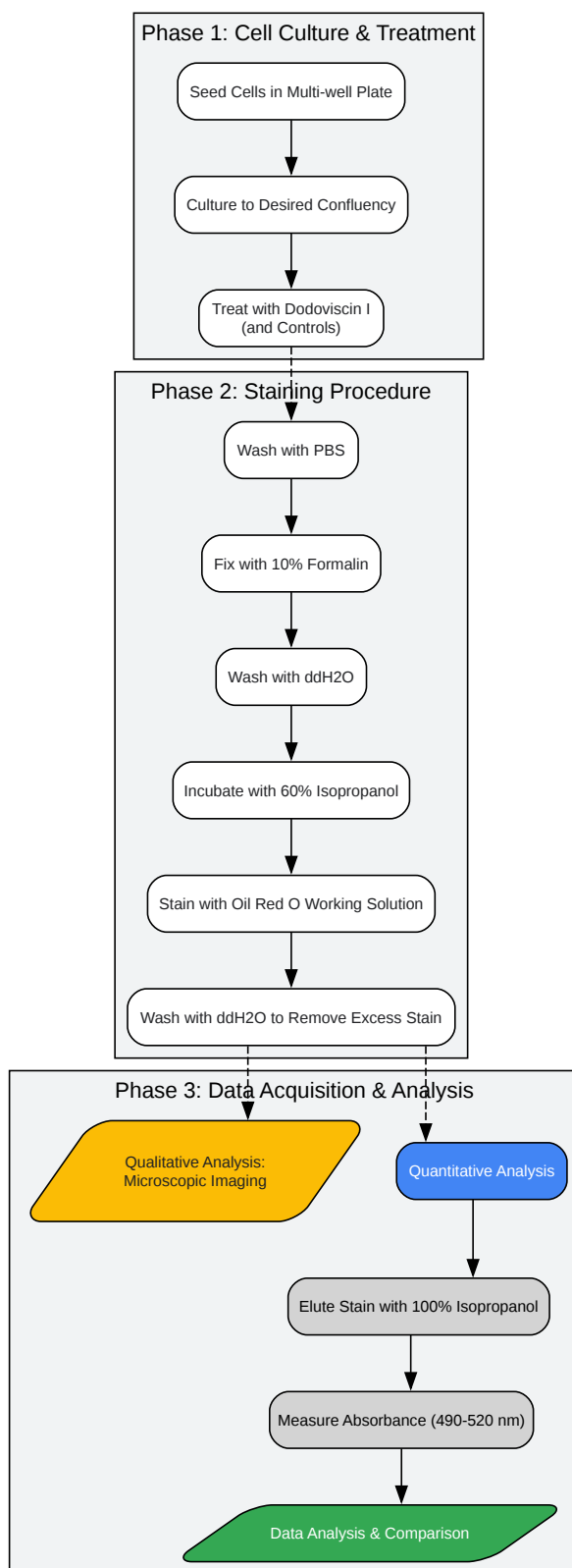
The quantitative data obtained from the absorbance readings can be used to compare the extent of lipid accumulation across different treatment groups. Results should be normalized to a cell number or protein concentration if there are significant differences in cell viability between treatments.

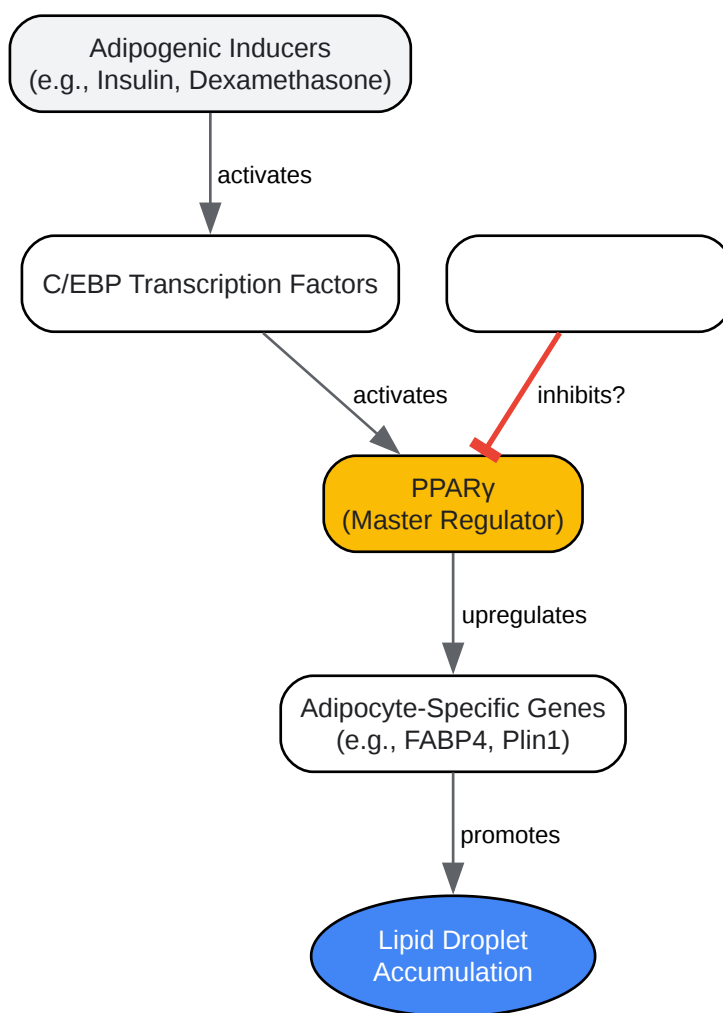
Table 1: Quantification of Lipid Accumulation via Oil Red O Staining Hypothetical data for illustrative purposes.

Treatment Group	Concentration	Mean Absorbance (OD 492 nm)	Standard Deviation	% Change from Vehicle
Vehicle Control	0.1% DMSO	0.152	± 0.011	0%
Dodoviscin I	1 µM	0.138	± 0.009	-9.2%
Dodoviscin I	10 µM	0.097	± 0.015	-36.2%
Dodoviscin I	50 µM	0.061	± 0.008	-59.9%
Positive Control	(e.g., Rosiglitazone 1µM)	0.874	± 0.045	+475%

Visualizations

Experimental Workflow





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